molecular formula C15H17NO4 B2691462 N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide CAS No. 1428363-74-9

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B2691462
CAS No.: 1428363-74-9
M. Wt: 275.304
InChI Key: JHYIONBSOSKUQC-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide is an organic compound that features a furan ring and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzamide groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC∙HCl and HOBt to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-YL)ethyl]-2,3-dimethoxybenzamide: Similar structure but with the furan ring at a different position.

    N-[2-(Thiophen-3-YL)ethyl]-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.

    N-[2-(Pyridin-3-YL)ethyl]-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups on the benzene ring also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-13-5-3-4-12(14(13)19-2)15(17)16-8-6-11-7-9-20-10-11/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYIONBSOSKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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